(Octa-1,3-dien-1-yl)benzene

Description

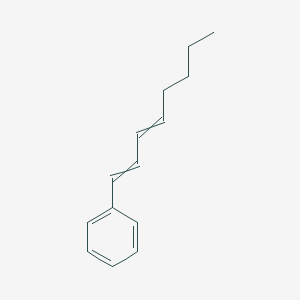

(Octa-1,3-dien-1-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with an octadienyl group—an eight-carbon chain containing conjugated double bonds at positions 1 and 3. The compound’s structure combines aromaticity with extended conjugation, which may enhance its stability and reactivity in cycloaddition or polymerization reactions. Potential applications include organic synthesis intermediates, precursors for polymers, or components in specialty materials due to its conjugated diene system .

Properties

CAS No. |

39491-69-5 |

|---|---|

Molecular Formula |

C14H18 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

octa-1,3-dienylbenzene |

InChI |

InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h5-13H,2-4H2,1H3 |

InChI Key |

CSKGZTSLEAMHPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octa-1,3-dien-1-yl)benzene typically involves the reaction of benzene with an appropriate octadienyl halide under Friedel-Crafts alkylation conditions. Common reagents include aluminum chloride (AlCl₃) as a catalyst, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation processes, with optimizations for yield and purity. Continuous flow reactors and advanced separation techniques such as distillation or chromatography might be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (Octa-1,3-dien-1-yl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the double bonds into single bonds, resulting in a saturated alkylbenzene.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups (NO₂) can be introduced using reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: H₂ gas, Pd/C catalyst, room temperature or elevated temperatures.

Substitution: HNO₃, H₂SO₄, controlled temperatures to prevent overreaction.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated alkylbenzene.

Substitution: Nitro-substituted benzene derivatives.

Scientific Research Applications

Chemistry

(Octa-1,3-dien-1-yl)benzene can be used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis and materials science.

Biology and Medicine

While specific applications in biology and medicine might be limited, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action for (Octa-1,3-dien-1-yl)benzene would depend on its specific application. In chemical reactions, the benzene ring and the octadienyl group can participate in various electrophilic and nucleophilic interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Styrene (Vinylbenzene)

Styrene consists of a benzene ring bonded to a vinyl group (C=C). Unlike (Octa-1,3-dien-1-yl)benzene, styrene’s shorter chain and single double bond result in higher volatility (boiling point: 145°C) and widespread use in polystyrene production. The extended conjugation in this compound likely reduces volatility and increases thermal stability .

Branched Alkylbenzenes (e.g., 3-Phenyldodecane)

Branched alkylbenzenes like 3-phenyldodecane (CAS 4621-36-7) feature saturated alkyl chains, leading to lower reactivity compared to dienyl-substituted analogues. Longer alkyl chains increase hydrophobicity and molecular weight, reducing solubility in polar solvents. For instance, 3-phenyldodecane has a molecular weight of 232.4 g/mol, whereas this compound’s unsaturated chain would lower its molecular weight slightly while enhancing electronic delocalization .

Xylenes (Dimethylbenzenes)

Xylenes (e.g., 1,3-dimethylbenzene, CAS 108-38-3) exhibit positional isomerism, influencing their boiling points (139–144°C) and solvent properties. Unlike this compound, xylenes lack extended conjugation, making them less suited for reactions requiring electron-rich dienes, such as Diels-Alder transformations .

Physicochemical Properties

| Property | This compound* | Styrene | 3-Phenyldodecane | m-Xylene |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₁₈ | C₈H₈ | C₁₈H₃₀ | C₈H₁₀ |

| Molecular Weight (g/mol) | 186.3 | 104.15 | 232.4 | 106.16 |

| Boiling Point (°C) | ~250 (estimated) | 145 | 290–300 | 139 |

| Solubility | Low in water, high in organics | Low in water | Insoluble in water | Insoluble in water |

| Reactivity | High (conjugated diene) | Moderate (vinyl) | Low (alkyl) | Low (methyl) |

*Estimated values based on structural analogues.

Research Findings and Discussion

- Synthesis Challenges : The compound’s synthesis likely involves Heck coupling or Wittig reactions to install the dienyl group, as seen in related alkenylbenzenes .

- Environmental Impact : Branched alkylbenzenes like 3-phenyldodecane are regulated due to persistence in ecosystems; this compound’s unsaturated structure may improve biodegradability .

- Thermal Stability : Estimated higher decomposition temperature (~300°C) compared to styrene (250°C) due to conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.